(2-Bromo-5-fluorophenyl)hydrazine hydrochloride
Overview
Description
(2-Bromo-5-fluorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7BrClFN2 and a molecular weight of 241.49 g/mol . It is typically found as a light-yellow to yellow powder or crystals . This compound is used primarily in scientific research and is not intended for human therapeutic or commercial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-fluorophenyl)hydrazine hydrochloride typically involves the reaction of 2-bromo-5-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The crude product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the use of industrial-grade reagents and equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-fluorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms on the aromatic ring.
Oxidation and Reduction Reactions: The hydrazine group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenylhydrazines .
Scientific Research Applications
(2-Bromo-5-fluorophenyl)hydrazine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes the development of potential therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Bromo-5-fluorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins . The hydrazine group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-5-chlorophenyl)hydrazine hydrochloride
- (2-Bromo-5-iodophenyl)hydrazine hydrochloride
- (2-Bromo-5-methylphenyl)hydrazine hydrochloride
Uniqueness
(2-Bromo-5-fluorophenyl)hydrazine hydrochloride is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can influence its reactivity and interaction with other molecules . This dual substitution pattern can lead to distinct chemical and biological properties compared to other similar compounds .
Biological Activity
Chemical Structure and Properties
The molecular formula for (2-Bromo-5-fluorophenyl)hydrazine hydrochloride is C7H8BrClF N2. The presence of halogen substituents (bromine and fluorine) can significantly influence the compound's reactivity and biological interactions. The electronic effects of these substituents may stabilize reaction intermediates or enhance nucleophilicity, potentially affecting its biological activity.
Biological Activities Associated with Hydrazine Derivatives
Hydrazine derivatives have been studied for various biological activities, including:
- Antimicrobial Activity : Many hydrazine derivatives exhibit antibacterial properties against a range of pathogens. For instance, similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Research indicates that certain hydrazone-based hydrazines demonstrate antifungal effects, particularly against Candida and Aspergillus species.
- Cytotoxicity : Some hydrazines have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
While specific mechanisms for this compound are not well-documented, studies on related compounds suggest several possible pathways:
- Inhibition of Enzymatic Activity : Many hydrazines act by inhibiting enzymes critical for microbial growth or cancer cell proliferation.
- Interaction with Cellular Targets : Compounds may interact with cellular receptors or proteins involved in signaling pathways, leading to altered cell function.
- Induction of Apoptosis : Some hydrazines have been shown to induce programmed cell death in cancer cells through various signaling cascades.
Case Studies and Research Findings
Research into structurally similar compounds provides insights into the potential biological activities of this compound:
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Antifungal Activity : A study on aromatic acylhydrazones demonstrated promising antifungal activity against Cryptococcus neoformans, suggesting that modifications in the hydrazine structure could yield effective antifungal agents .
Compound MIC (μg/mL) Activity Compound 1 ≤1 Fungicidal Compound 2 >16 Weakly active -
Cytotoxic Effects : In vitro studies on similar compounds revealed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .
Compound IC50 (μM) Selectivity Index Compound A 0.66 38.76 Compound B 0.19 >100 - Antibacterial Properties : Other studies have highlighted the antibacterial efficacy of hydrazines against various bacterial strains, emphasizing the need for further exploration of their potential as therapeutic agents .
Properties
IUPAC Name |
(2-bromo-5-fluorophenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-5-2-1-4(8)3-6(5)10-9;/h1-3,10H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZCDIBJUUNWCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NN)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60481-35-8 | |
Record name | Hydrazine, (2-bromo-5-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60481-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
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